![molecular formula C19H13N5O4 B2537839 6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 401644-22-2](/img/no-structure.png)
6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C19H13N5O4 and its molecular weight is 375.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
One study highlighted the synthesis of hitherto unknown pyrazolopyranopyrimidinones and pyrazolopyranooxazinones, which were then evaluated as antimicrobial agents. The study found that some derivatives exhibited potent antimicrobial activity, suggesting the potential of this compound in the development of new antimicrobial agents (El-ziaty et al., 2016).
Corrosion Inhibition
Another research application involves the compound's use in corrosion inhibition. Pyranopyrazole derivatives, including similar compounds, were synthesized and investigated for their effectiveness in inhibiting mild steel corrosion in acidic solutions. The study demonstrated that these compounds could significantly inhibit corrosion, indicating their potential use in corrosion protection technologies (Yadav et al., 2016).
Antiviral Evaluation
A study utilized a similar compound as a precursor for the preparation of pyrazolopyranopyrimidine derivatives for antiviral evaluation. Some of the synthesized products were tested against Herpes Simplex Virus type-1 (HSV-1), highlighting the compound's potential role in antiviral drug development (Shamroukh et al., 2007).
Anti-Cancer Activity
Research into the anti-cancer applications of pyrano[2,3-c]pyrazole derivatives revealed that a compound named AMDPC exhibited potential anti-tumor activity through blocking the cell cycle via a P53-independent pathway. This study suggests the compound's utility in cancer treatment, especially considering the nanoformulation approach to enhance its bioavailability and therapeutic efficacy (Sun et al., 2019).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile' involves the condensation of 4-hydroxybenzaldehyde, 3-nitrobenzaldehyde, malononitrile, and ethyl acetoacetate to form the pyrano[2,3-c]pyrazole ring system. The resulting intermediate is then reacted with ammonia to introduce the amino group and subsequently cyclized to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "3-nitrobenzaldehyde", "malononitrile", "ethyl acetoacetate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-hydroxybenzaldehyde, 3-nitrobenzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base such as piperidine to form the pyrano[2,3-c]pyrazole ring system.", "Step 2: Hydrolysis of the resulting intermediate with aqueous acid to remove the ethyl ester group and form the corresponding carboxylic acid.", "Step 3: Reaction of the carboxylic acid with ammonia to introduce the amino group.", "Step 4: Cyclization of the amino acid intermediate with a suitable cyclization agent such as acetic anhydride to form the final product, 6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile." ] } | |
CAS No. |
401644-22-2 |
Molecular Formula |
C19H13N5O4 |
Molecular Weight |
375.344 |
IUPAC Name |
6-amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C19H13N5O4/c20-9-14-15(10-4-6-13(25)7-5-10)16-17(22-23-19(16)28-18(14)21)11-2-1-3-12(8-11)24(26)27/h1-8,15,25H,21H2,(H,22,23) |
InChI Key |
KKSRKNMRUUTOBZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Chloroacetyl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2537757.png)
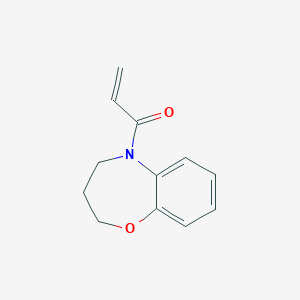
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
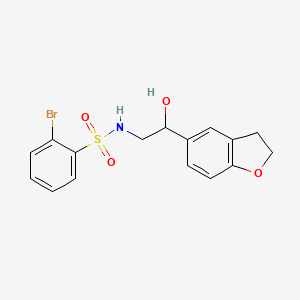
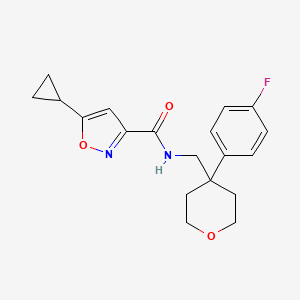
![N,N-diethyl-4-[(methylamino)methyl]aniline](/img/structure/B2537770.png)
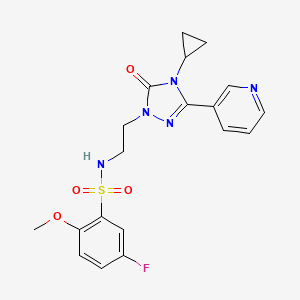
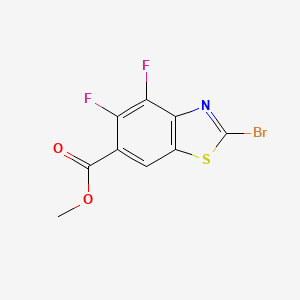
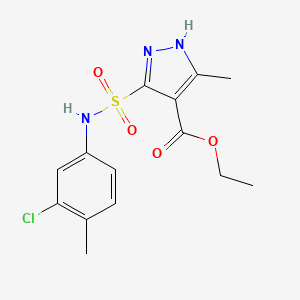
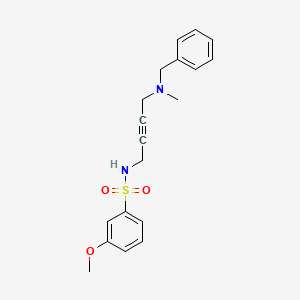
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2537776.png)
![Methyl 2-{[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2537777.png)
![5-fluoro-4-methyl-6-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B2537779.png)
